molecular formula C4H10N2O B121230 N-nitrosodiethylamine CAS No. 55-18-5

N-nitrosodiethylamine

Cat. No.: B121230
CAS No.: 55-18-5
M. Wt: 102.14 g/mol
InChI Key: WBNQDOYYEUMPFS-UHFFFAOYSA-N
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Description

N-nitrosodiethylamine (NDEA) is an organic compound belonging to the nitrosamine family. It is a highly toxic, volatile and reactive compound that is used in various scientific experiments and research applications. NDEA has been used in many industries, including the pharmaceutical, agricultural and chemical industries. It is also used in laboratory experiments as a reagent, catalyst and in the synthesis of other compounds. NDEA is a potent carcinogen and has been identified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

Scientific Research Applications

  • Modeling Liver Cancer in Rats : NDEA has been used to induce various benign and malignant liver lesions in rats, simulating lesions in patients more effectively than tumor implantations. This model aids in studying liver magnetic resonance imaging (MRI), microangiography, and histology (Ni et al., 1992).

  • Cancer Risk Assessment : NDEA, being DNA reactive after bioactivation, produces tumors in every tested animal species. The study of its bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation helps in understanding its carcinogenic potential (Verna et al., 1996).

  • Metabolism Studies in Mice : Investigations into the metabolism of NDEA in mice have shown its distribution in various tissues, including the nasal and tracheal mucosa, liver, and salivary glands. Understanding its metabolism helps to correlate its carcinogenic response in different tissues (Brittebo et al., 1981).

  • Avian Model for Hepatocarcinogenicity : Studies in White Leghorn embryos have identified liver lesions induced by NDEA, providing insights into preneoplastic alterations and progression to liver neoplastic alterations. This in ovo model is valuable for studying hepatocarcinogenicity of chemical compounds (Kril et al., 2018).

  • Toxicity under Hypercholesterolemic Conditions : Research has shown that NDEA's toxicity is influenced by hypercholesterolemic conditions, affecting liver weight index and erythrocyte fragility, and altering the antioxidant defense system (Mittal et al., 2006).

  • Mutagenicity at Low Concentrations : NDEA's mutagenicity, even at low concentrations, has been detected using sensitive assays. This helps in understanding its carcinogenic potential at lower exposure levels (Aiub et al., 2003).

  • Analysis in Food Industries : NDEA is frequently present in the human environment and food chain. Its analysis through ion chromatography coupled with UV photolysis pretreatment provides a feasible and accurate method for its determination in food products (Li et al., 2016).

  • Toxicity in Zebrafish : The toxicity of NDEA to adult zebrafish has been studied, revealing its potential cytotoxicity, genotoxicity, and carcinogenesis. Understanding its toxicological effects is crucial for controlling its presence in drinking water treatment processes (Zheng et al., 2018).

  • Distribution in Foods : NDEA, classified as a carcinogen, is found in various foods. Its distribution and concentration in different food types have been studied, providing essential information for risk analysis and food safety measures (Park et al., 2015).

  • Model for Hepatocellular Carcinoma : A mouse model for hepatocellular carcinoma research has been developed using NDEA, providing a platform for developing new therapeutic targets (Heindryckx et al., 2010).

Mechanism of Action

Target of Action

N-Nitrosodiethylamine (NDEA) is a potent carcinogen that primarily targets the liver . It is associated with changes in DNA repair and replication-related enzymes . NDEA is also known to affect DNA integrity, likely through a process called alkylation .

Mode of Action

NDEA interacts with its targets, primarily the liver cells, by inducing a wide array of oncogenic mutations . This interaction leads to significant changes in the cellular environment, triggering the development of tumors. The biotransformation of NDEA is initiated through a cytochrome P450-dependent α-hydroxylation .

Biochemical Pathways

NDEA affects various biochemical pathways. It perturbs amino acid biosynthesis, including arginine . It also impacts DNA damage repair and mitochondrial genome maintenance . The formation of NDEA in the environment is one of the ways nitrogen compounds transform, leading to the creation of toxic substances exhibiting carcinogenic, mutagenic, and teratogenic properties .

Pharmacokinetics

It is known that ndea is a volatile compound that can be absorbed by the body through ingestion, inhalation, or skin contact . Once in the body, it is metabolized by the liver and excreted through urine .

Result of Action

The primary result of NDEA’s action is the induction of liver tumorigenesis . It is carcinogenic and mutagenic, affecting DNA integrity and leading to a variety of mutations . This can result in the development of hepatocellular carcinoma, a type of liver cancer .

Action Environment

The action of NDEA can be influenced by various environmental factors. It is found in various sources, including water, tobacco smoke, cured foods, fried foods, and many alcoholic beverages . The presence of nitrogen-containing compounds, precursors of nitrosamines, in the environment can lead to the formation of NDEA . Furthermore, the presence of NDEA in medicines has led to regulatory actions, including market recalls .

Safety and Hazards

N-Nitrosodiethylamine is toxic if swallowed . It may cause cancer . It is harmful to aquatic life with long-lasting effects . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . The pharmaceutical industry and regulatory agencies are developing and implementing risk management processes and considerations to address N-nitrosamines in final drug product . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Biochemical Analysis

Biochemical Properties

NDEA interacts with various biomolecules in the body. It affects DNA integrity, probably by alkylation . This interaction with DNA is crucial in its role in biochemical reactions. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .

Cellular Effects

NDEA has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, NDEA has been found to perturb amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

Molecular Mechanism

The mechanism of action of NDEA involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of NDEA includes five processes: nucleophilic substitution, aminyl radical generation, oxidation of radical by O2, N-nitroso-compound cation formation, and release of NDEA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of NDEA can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, hydropic degeneration, necrosis, and apoptosis were acutely induced at eight weeks and onwards in a study .

Dosage Effects in Animal Models

The effects of NDEA vary with different dosages in animal models. For example, a study showed that a dose of 1 ppm of NDEA in the drinking water will cause about 25% of rats to develop a liver neoplasm . Toxic or adverse effects have also been observed at high doses.

Metabolic Pathways

NDEA is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The metabolic activation and degradation of NDEA by cytochrome P4502E1 produces formaldehyde and methanol that would degrade further .

Transport and Distribution

NDEA is transported and distributed within cells and tissues. It is soluble in water, lipids, and other organic solvents, which allows it to be widely spread in aquatic environments .

Properties

IUPAC Name

N,N-diethylnitrous amide
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InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3
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InChI Key

WBNQDOYYEUMPFS-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)N=O
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Molecular Formula

C4H10N2O
Record name N-NITROSODIETHYLAMINE
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DSSTOX Substance ID

DTXSID2021028
Record name N-Nitrosodiethylamine
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Molecular Weight

102.14 g/mol
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Physical Description

N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid.
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F
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Flash Point

145 °F (NTP, 1992), 145 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids
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Density

0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422
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Vapor Pressure

5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg
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Mechanism of Action

... It is shown that the two nitrosamines N-nitrosodiethylamine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bind to nicotinic cholinergic receptors in hamster lung. Binding of the nitrosamines as well as nicotine to this receptor stimulates proliferation of human lung carcinoid cells in vitro. These data suggest chronic stimulation of nicotinic receptors by nicotine and nitrosamines in smokers as one of the molecular events responsible for stimulation of neuroendocrine cell proliferation and ultimately the development of lung tumors with neuroendocrine differentiation. ...
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Color/Form

Yellow oil, Slightly yellow liquid

CAS No.

55-18-5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-nitrosodiethylamine
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N-nitrosodiethylamine
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N-nitrosodiethylamine
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N-nitrosodiethylamine
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N-nitrosodiethylamine
Reactant of Route 6
N-nitrosodiethylamine

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